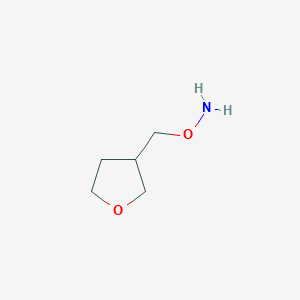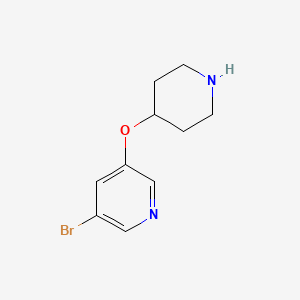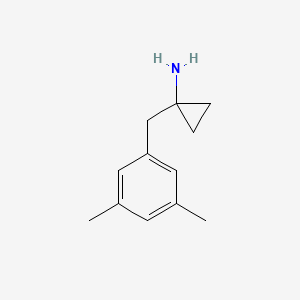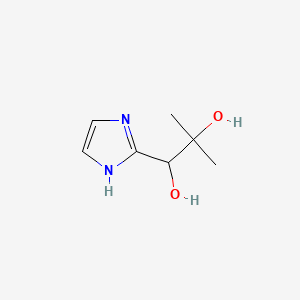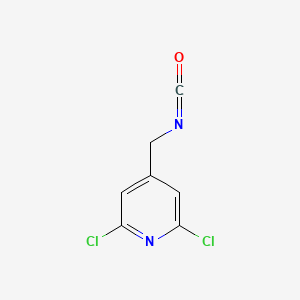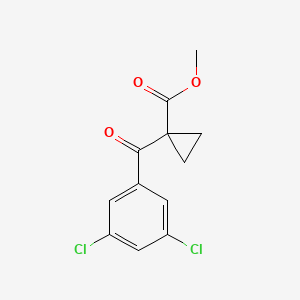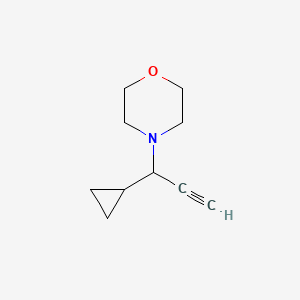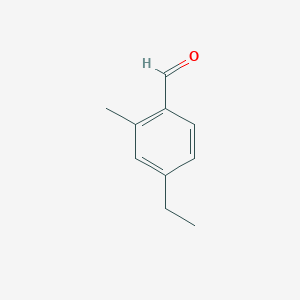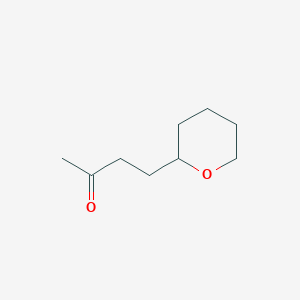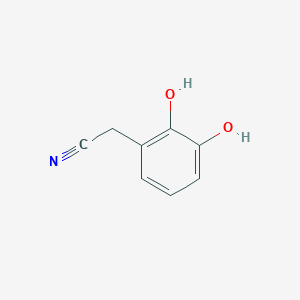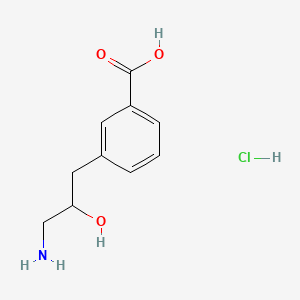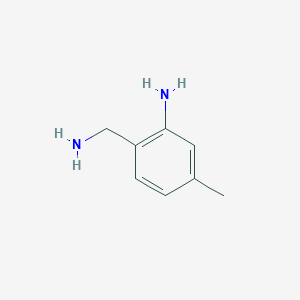
2-(Aminomethyl)-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-methylaniline is an organic compound with the molecular formula C8H12N2 It is a derivative of aniline, featuring an aminomethyl group at the second position and a methyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-methyl-2-nitrobenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation to reduce the nitro group to an amine . Another method includes the reaction of 5-methyl-2-nitrobenzyl chloride with ammonia, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogenation conditions to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Further reduced amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)phenol: Similar structure but with a hydroxyl group instead of a methyl group.
2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
5-(Aminomethyl)-2-furancarboxylic acid: Features a furan ring and a carboxylic acid group.
Uniqueness
2-(Aminomethyl)-5-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5,9-10H2,1H3 |
Clé InChI |
RTIPTIXPHDGIHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


